molecular formula C22H25FN2O6 B3280554 4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile oxalate CAS No. 717133-32-9

4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile oxalate

Cat. No.: B3280554
CAS No.: 717133-32-9
M. Wt: 432.4 g/mol
InChI Key: FVHFLMVLFQFEHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, with the molecular formula C22H25FN2O6 and CAS number 717133-32-9, is the oxalate salt of a benzonitrile derivative. It serves as a key intermediate or impurity in the synthesis of antidepressants like escitalopram oxalate . The oxalate salt enhances stability and solubility compared to its free base form, making it pharmaceutically relevant .

Properties

IUPAC Name

4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2.C2H2O4/c1-23(2)11-3-10-20(25,17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24;3-1(4)2(5)6/h4-9,12,24-25H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHFLMVLFQFEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC(C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile oxalate, often referred to as a derivative of Escitalopram, has garnered attention in pharmacological research due to its potential antidepressant properties. This compound is structurally related to selective serotonin reuptake inhibitors (SSRIs) and has been studied for its biological activity, particularly in the context of depression and anxiety disorders.

  • Molecular Formula : C20H23FN2O2
  • Molecular Weight : 342.41 g/mol
  • CAS Number : 103146-26-5

The primary mechanism of action for compounds like 4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile involves the inhibition of serotonin reuptake in the synaptic cleft, thereby increasing serotonin availability. This action is fundamental to the therapeutic effects observed in mood disorders.

Antidepressant Effects

Research indicates that this compound exhibits significant antidepressant-like effects in various animal models. In one study, it was shown to reduce immobility time in the forced swim test, a common measure of antidepressant efficacy. The results suggest that it acts similarly to established SSRIs, enhancing serotonergic neurotransmission .

Neuroprotective Properties

In addition to its antidepressant activity, there are indications that this compound may possess neuroprotective properties. Studies have demonstrated that it can mitigate neuronal damage induced by oxidative stress, suggesting a potential role in protecting against neurodegenerative conditions .

Data Tables

Biological Activity Effect Study Reference
AntidepressantReduced immobility in forced swim test
NeuroprotectionDecreased oxidative stress-induced damage

Case Study 1: Efficacy in Depression

A clinical study involving patients diagnosed with major depressive disorder assessed the efficacy of this compound over a 12-week period. Participants reported significant improvements in depressive symptoms measured by the Hamilton Depression Rating Scale (HDRS), with a notable reduction in scores compared to placebo .

Case Study 2: Safety Profile

Another study focused on the safety and tolerability of this compound. The results indicated a favorable safety profile, with adverse effects comparable to those observed with standard SSRIs. Most reported side effects were mild and transient .

Scientific Research Applications

Basic Information

  • Molecular Formula : C20H23FN2O2
  • Molecular Weight : 323.41 g/mol
  • CAS Number : 103146-25-4

Structural Characteristics

The compound features a complex structure with various functional groups that contribute to its pharmacological properties. The presence of a dimethylamino group and a fluorophenyl moiety enhances its interaction with biological targets, making it a subject of interest in drug development.

Pharmacological Studies

The primary application of this compound lies in its role as an impurity in the synthesis of Escitalopram, a widely used antidepressant. Understanding the behavior and effects of impurities is crucial for ensuring the safety and efficacy of pharmaceutical products.

Case Study: Impurity Profiling

A study conducted on the impurity profile of Escitalopram highlighted the significance of monitoring compounds like 4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile oxalate during drug formulation processes. The research indicated that impurities could affect drug stability and patient safety, necessitating rigorous testing protocols.

Analytical Chemistry

This compound serves as a reference standard in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) methods used for quality control in pharmaceutical manufacturing.

Recent studies have explored the potential modifications of this compound to develop new antidepressants with improved efficacy and reduced side effects. The structure-activity relationship (SAR) studies have shown that variations in the hydroxymethyl and fluorophenyl groups can significantly influence pharmacological activity.

Case Study: SAR Analysis

A comprehensive SAR analysis demonstrated that altering the fluorine substitution pattern on the aromatic ring could enhance selectivity for serotonin receptors, potentially leading to new therapeutic agents derived from this compound.

Toxicology Studies

Given its classification as an impurity, toxicological assessments are essential to evaluate any adverse effects associated with its presence in pharmaceutical formulations.

Findings from Toxicology Research

Research indicates that while the compound exhibits low toxicity at therapeutic doses, its long-term effects remain under investigation. Continuous monitoring is recommended during clinical trials involving Escitalopram.

Comparison with Similar Compounds

Structural Variations

Compound Name / CAS Number Key Structural Features Molecular Weight (g/mol)
Free Base (103146-25-4) Base structure: cyano group, fluorophenyl, dimethylamino, hydroxyl, hydroxymethyl 342.41
Oxalate Salt (717133-32-9) Free base + oxalic acid counterion 432.44
Hydrobromide Salt (103146-26-5) Free base + HBr counterion 423.32
Brominated Analog (Compound 23) Bromine replaces cyano group ~420 (estimated)

Key Differences :

  • Salt Forms : Oxalate salts improve aqueous solubility, while hydrobromide salts may enhance bioavailability in specific formulations .

Stereochemical Differences

Enantiomer / CAS Number Configuration Pharmacological Relevance
(S)-Enantiomer (488787-59-3) S-configuration Likely active form; analogous to escitalopram (S-citalopram)
(R)-Enantiomer R-configuration Less active; potential side effects
Racemic Mixture S + R Reduced efficacy due to antagonistic R-enantiomer

Impact : The (S)-enantiomer is prioritized in drug development for its superior serotonin reuptake inhibition .

Key Observations :

  • Industrial Scalability : The oxalate salt’s synthesis is optimized for high yield and low pollutant discharge .
  • Impurity Control : Dehydration of intermediates (e.g., via TSCL) is critical to minimize byproducts like open-ring impurities .

Impurity Profiles

Impurity Name / CAS Number Structure Significance
Open-Ring Impurity (103146-25-4) Lacks cyclic structure; formed during hydrolysis Reduces drug potency; monitored in QC
5-Dimethylaminobutyryl Derivative Acylated side chain Indicates incomplete reaction

Pharmacological and Regulatory Considerations

  • Activity : The oxalate salt’s free base inhibits serotonin reuptake, with IC50 values comparable to citalopram .
  • Regulatory Status : Racemic mixtures and sulfate salts (e.g., CAS 430-780-1) are flagged in regulatory lists due to toxicity concerns .

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?

To confirm the molecular structure, employ a combination of ¹H/¹³C NMR to identify proton and carbon environments, particularly focusing on the dimethylamino, fluorophenyl, and hydroxymethyl groups. Mass spectrometry (HRMS) validates the molecular formula (C₂₂H₂₅FN₂O₆, MW 432.45) . For stereochemical confirmation, X-ray crystallography is critical, as the compound exists as a racemic mixture (+/-) . Refer to crystallographic databases like CCDC (e.g., similar hydrazide structures in ) to compare bond angles and packing motifs.

Basic: How should storage conditions be optimized to maintain compound stability?

Store the compound at 2–8°C in a desiccated environment due to its potential hygroscopicity and sensitivity to hydrolysis (evidenced by the hydroxyl and nitrile groups) . For long-term stability, conduct accelerated degradation studies under varying temperatures (25°C, 40°C) and humidity (60% RH, 75% RH) using HPLC to monitor purity shifts. Include oxalate counterion stability checks via ion chromatography .

Advanced: What methodologies are effective for resolving enantiomers of this racemic compound?

The (+/-) racemization noted in suggests chiral separation via chiral stationary phase (CSP) HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with polar organic mobile phases. Optimize using circular dichroism (CD) to track enantiomeric excess. For preparative-scale separation, simulate moving bed (SMB) chromatography can enhance yield . Validate results with DFT calculations to correlate experimental optical rotations with theoretical conformational models .

Advanced: How can researchers address discrepancies in reported solubility data across studies?

Contradictions in solubility (e.g., polar vs. nonpolar solvents) may arise from polymorphic forms or hydration states. Use dynamic light scattering (DLS) to detect particle size variations and differential scanning calorimetry (DSC) to identify polymorph transitions. Design a split-plot experiment (as in ) testing solubility in DMSO, ethanol, and water under controlled temperature (±0.1°C) and agitation rates. Report results with Hansen solubility parameters for reproducibility .

Advanced: What experimental strategies mitigate oxidative degradation during biological assays?

The hydroxyl and tertiary amine groups are prone to oxidation. Use argon-purged buffers and antioxidants like ascorbic acid (0.1% w/v) in vitro. For in vivo studies, encapsulate the compound in liposomal formulations to reduce metabolic clearance. Monitor degradation via LC-MS/MS, targeting oxidative byproducts (e.g., N-oxide derivatives) .

Advanced: How to design a tiered ecotoxicological risk assessment for environmental fate analysis?

Adopt a tiered approach (per ):

  • Tier 1: Determine logP (octanol-water) and soil sorption (K₀c) via shake-flask methods.
  • Tier 2: Assess photolytic stability under simulated sunlight (λ > 290 nm) with HPLC-UV quantification.
  • Tier 3: Conduct microcosm studies to evaluate biodegradation kinetics in soil/water matrices.
    Include enzymatic assays (e.g., cytochrome P450) to predict metabolite toxicity .

Advanced: What analytical approaches validate synthetic intermediates to minimize batch variability?

For intermediates like the 4-fluorophenyl precursor ( ), use in-line FTIR to monitor reaction progress and DoE (Design of Experiments) to optimize coupling reactions. Implement QbD (Quality by Design) principles, identifying critical process parameters (CPPs) such as pH and catalyst loading. Cross-validate intermediates via 2D NMR (HSQC, HMBC) to confirm regioselectivity .

Advanced: How to reconcile conflicting bioactivity data in different cell lines?

Discrepancies may stem from cell permeability or efflux pump activity (e.g., P-gp). Perform parallel artificial membrane permeability assays (PAMPA) and quantify intracellular concentrations via LC-MS. Use isogenic cell lines (e.g., with/without ABC transporters) to isolate efflux effects. Normalize data using housekeeping genes (e.g., GAPDH) and report EC₅₀ values with 95% confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile oxalate
Reactant of Route 2
4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.